molecular formula C8H8N4 B13412659 5-benzyl-5H-tetrazole

5-benzyl-5H-tetrazole

Katalognummer: B13412659
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: VSGOBEXTFIWIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-5H-tetrazole is an organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-5H-tetrazole typically involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water. This reaction produces 1-benzyl-1H-tetrazole-5-thiol, which can be further converted to this compound . Another method involves the reaction of benzyl bromide with sodium azide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-5H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. For example, the reaction with acidic chlorides or anhydrides can produce corrosive and toxic gases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce tetrazole oxides, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

5-Benzyl-5H-tetrazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-benzyl-5H-tetrazole involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can coordinate with metal ions, forming stable complexes. This property makes it useful in various catalytic and coordination chemistry applications . Additionally, the tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry as a bio-isosteric replacement for carboxylic acids .

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

5-benzyl-5H-tetrazole

InChI

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5,8H,6H2

InChI-Schlüssel

VSGOBEXTFIWIJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2N=NN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.